Mca-Ala-Pro-Lys(Dnp)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

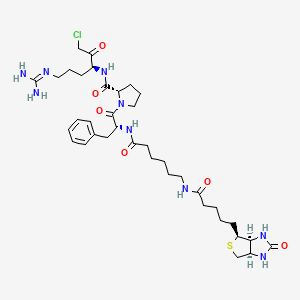

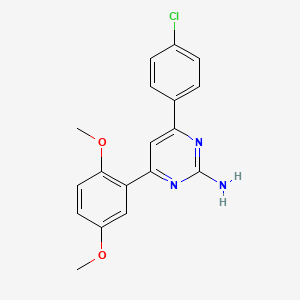

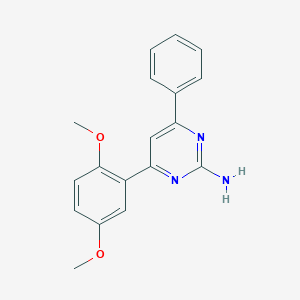

“Mca-Ala-Pro-Lys(Dnp)-OH” is a fluorogenic substrate for angiotensin-converting enzyme-2 (ACE2), a zinc-dependent carboxypeptidase . The Mca fluorescence is quenched by the Dnp group until cleavage (at Pro-Lys) separates them .

Synthesis Analysis

The synthesis of “this compound” involves the coupling of the amino acids Ala, Pro, and Lys, with the addition of the Mca and Dnp groups . The Mca group is attached to the N-terminus of the peptide, and the Dnp group is attached to the side chain of the Lys residue .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the Mca and Dnp groups, which are responsible for its fluorescence properties . The peptide sequence consists of the amino acids Ala, Pro, and Lys .Chemical Reactions Analysis

“this compound” is a substrate for ACE2, which cleaves the peptide bond between Pro and Lys . This cleavage separates the Mca and Dnp groups, resulting in the emission of fluorescence .Physical And Chemical Properties Analysis

“this compound” is a synthetic peptide with fluorescence properties . The physical and chemical properties of this peptide are largely determined by the Mca and Dnp groups, as well as the amino acid sequence .Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Mca-Ala-Pro-Lys(Dnp)-OH is primarily utilized in enzyme activity assays due to its fluorogenic properties. This substrate undergoes enzymatic cleavage, which removes the quenching Dnp group, resulting in fluorescence. For instance, its specificity and metabolism by angiotensin-converting enzyme-2 (ACE-2) were evaluated to understand the enzyme's activity better. However, it was found that this compound is not selective for ACE-2, indicating its metabolism by other enzymes as well (Carrera et al., 2014).

Protease Substrate Specificity

The compound also finds application in studying protease substrate specificity. For example, it has been used to understand the activity and specificity of matrix metalloproteinases (MMPs) and cathepsin E. A caged substrate peptide based on a similar fluorogenic peptide was synthesized for MMPs, demonstrating the utility of this compound in designing substrates for enzyme specificity studies (Decaneto et al., 2015). Additionally, a new peptide-substrate sensitive only to cathepsin E (Cath E) but not Cath D was developed, highlighting the peptide's role in elucidating enzyme specificity (Abd-Elgaliel & Tung, 2010).

Fluorescence Resonance Energy Transfer (FRET) Assays

This compound has been employed in the development of FRET-based protease assays, which are crucial for high-throughput screening (HTS) applications. An example is the evaluation of an imaging platform using this substrate to develop an MMP-3 inhibitor assay, showcasing its utility in drug discovery and enzyme inhibition studies (George et al., 2003).

Proteomic Analysis

In proteomic studies, such peptides serve as tools for identifying enzyme activities within complex protein mixtures. Techniques like mass-coded abundance tagging (MCAT) use similar substrate principles to facilitate the comprehensive analysis of proteomes, demonstrating the broad application of this compound in molecular biology and biochemistry (Cagney & Emili, 2002).

Mecanismo De Acción

Target of Action

The primary target of Mca-Ala-Pro-Lys(Dnp)-OH is Angiotensin-Converting Enzyme 2 (ACE2) . ACE2 is a zinc-dependent carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure in mammals .

Mode of Action

This compound is a fluorogenic substrate for ACE2 . The compound is designed such that the Mca (7-methoxycoumarin-4-yl)acetyl fluorescence is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at the Pro-Lys bond separates them . This cleavage is facilitated by ACE2, allowing the compound to serve as a measure of ACE2 activity .

Biochemical Pathways

In the context of the RAS, ACE2 converts angiotensin II (Ang1-8) to angiotensin 1-7 (Ang1-7) . Ang1-7 acts as a functional antagonist of Ang1-8, exhibiting vasodilatory, antiproliferative, antiangiogenic, and anti-inflammatory properties . Therefore, the action of this compound, through its interaction with ACE2, can influence these biochemical pathways.

Pharmacokinetics

Single doses of rhACE2 caused a dose-dependent increase of systemic exposure with biphasic elimination and a dose-independent terminal half-life of 10 hours .

Result of Action

The cleavage of this compound by ACE2 leads to a decrease in Ang1-8 levels and changes in the levels of other angiotensin system peptides . These changes can have various effects at the molecular and cellular level, depending on the specific context and the balance of the RAS.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other peptidase inhibitors can prevent nonspecific conversion of the substrate . Additionally, the physiological and pathological state of the individual, such as the balance of the RAS, can also impact the action of the compound .

Análisis Bioquímico

Biochemical Properties

Mca-Ala-Pro-Lys(Dnp)-OH is specifically designed for use with ACE2, a zinc-dependent carboxypeptidase . The compound is not cleaved by caspases, distinguishing it from similar substrates . When this compound is cleaved at the Pro-Lys bond, the fluorescence of the Mca group is no longer quenched by the Dnp group, allowing for the detection of enzymatic activity .

Cellular Effects

The effects of this compound on cells are largely determined by the activity of ACE2. As a substrate for this enzyme, the compound can be used to monitor changes in ACE2 activity, which can have significant effects on cell function . For example, ACE2 plays a crucial role in the renin-angiotensin system, influencing processes such as blood pressure regulation and fluid balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACE2. When the enzyme cleaves the compound at the Pro-Lys bond, the resulting separation of the Mca and Dnp groups leads to an increase in fluorescence . This change can be detected and quantified, providing a measure of ACE2 activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment. The compound’s fluorescence increases upon cleavage, allowing for real-time monitoring of ACE2 activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of ACE2, serving as a substrate for this enzyme . The cleavage of the compound by ACE2 is a key step in this pathway, and the resulting increase in fluorescence provides a measure of enzymatic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be expected to follow the distribution of ACE2, given that this enzyme is responsible for cleaving the compound .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of ACE2, as this enzyme is responsible for cleaving the compound . Therefore, the compound could potentially be used to investigate the subcellular localization of ACE2 activity.

Propiedades

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOZJECNSBDPGT-WDNCENIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.